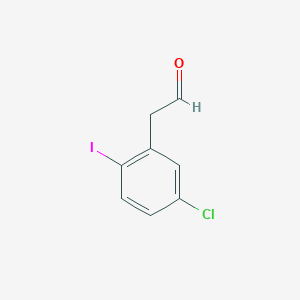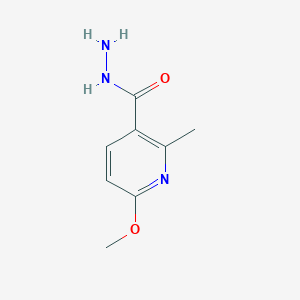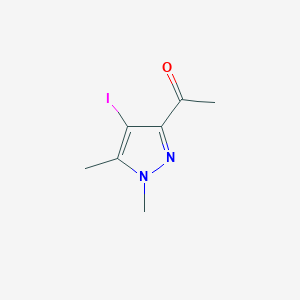
1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at the 4-position and two methyl groups at the 1 and 5 positions of the pyrazole ring, along with an ethanone group at the 3-position.
Preparation Methods
The synthesis of 1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Ethanone Group Introduction: The ethanone group can be introduced through acylation reactions using acetyl chloride or acetic anhydride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form deiodinated derivatives.
Acylation and Alkylation: The ethanone group can participate in further acylation or alkylation reactions to form more complex derivatives.
Major products formed from these reactions include substituted pyrazoles, pyrazole N-oxides, and various acylated or alkylated derivatives.
Scientific Research Applications
1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone involves its interaction with various molecular targets. The iodine atom and the pyrazole ring contribute to its reactivity and binding affinity to biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone include:
1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a bromine atom instead of iodine.
1-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a chlorine atom instead of iodine.
1-(4-Fluoro-1,5-dimethyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs .
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
1-(4-iodo-1,5-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H9IN2O/c1-4-6(8)7(5(2)11)9-10(4)3/h1-3H3 |
InChI Key |
RWNPFVVRUBRKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



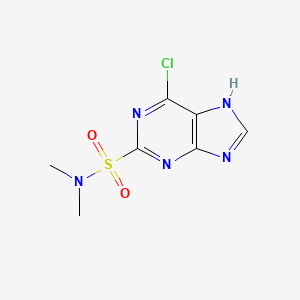
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)
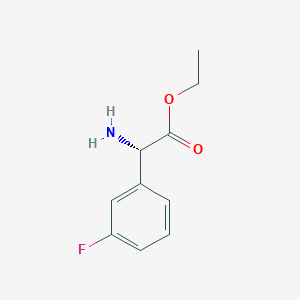
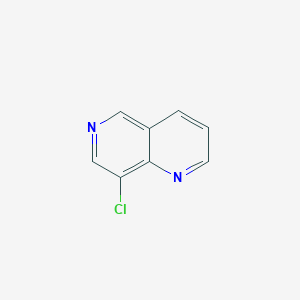
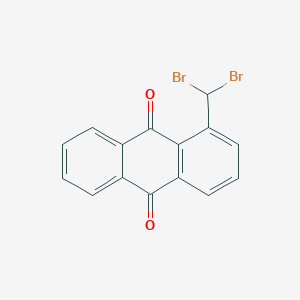
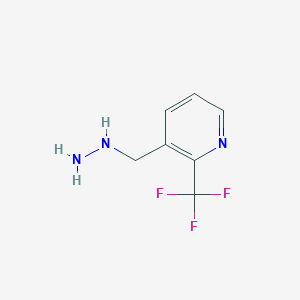

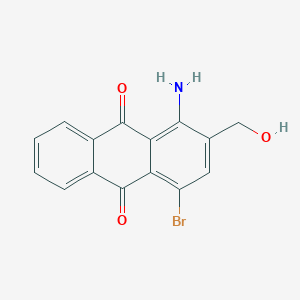
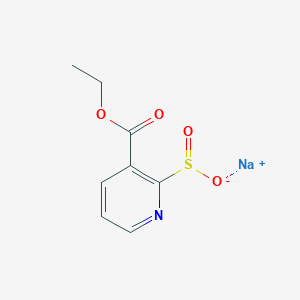
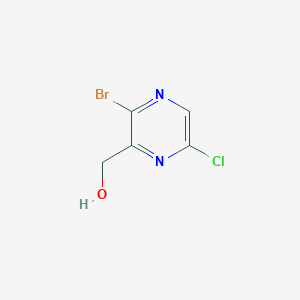
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
